Lurbinectedin - 497871-47-3

Lurbinectedin

Catalog Number: EVT-274785
CAS Number: 497871-47-3
Molecular Formula: C41H44N4O10S
Molecular Weight: 784.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Lurbinectedin is a synthetic tetrahydroisoquinoline alkaloid originally derived from a marine invertebrate, Ecteinascidia turbinata []. It is a potent antitumor agent currently under investigation for its efficacy against various cancer types [, , , , , , , , ]. Lurbinectedin's unique mechanism of action, involving inhibition of oncogenic transcription, and its ability to modulate the tumor microenvironment, make it a promising candidate for cancer treatment [, , , , , , ].

Trabectedin

Compound Description: Trabectedin is a marine-derived anticancer agent that binds to the minor groove of DNA. Like lurbinectedin, it is a tetrahydroisoquinoline alkaloid. [] Trabectedin is FDA-approved for the treatment of advanced soft tissue sarcoma and is being investigated in clinical trials for other cancers. []

SN-38 (7-Ethyl-10-hydroxycamptothecin)

Compound Description: SN-38 is an active metabolite of irinotecan, a topoisomerase I inhibitor. [, ] It exhibits potent antitumor activity and is used in the treatment of various cancers, including colorectal and pancreatic cancer. [, ]

Relevance: SN-38 was found to have synergistic antitumor effects when combined with lurbinectedin in ovarian clear cell carcinoma (CCC) cell lines, including cisplatin-resistant and paclitaxel-resistant sublines. [] This synergistic interaction highlights the potential for combination therapies incorporating lurbinectedin and irinotecan in CCC treatment. [, , ]

Venetoclax

Compound Description: Venetoclax is a selective BCL-2 inhibitor that induces apoptosis in cancer cells by targeting the BCL-2 protein, which is often overexpressed in cancer. [] It is approved for the treatment of chronic lymphocytic leukemia and acute myeloid leukemia. []

Relevance: Venetoclax, when combined with lurbinectedin, demonstrated synergistic cytotoxicity in a panel of small cell lung cancer (SCLC) cell lines. [] This synergy is attributed to the combined inhibition of BCL-2 by venetoclax and the downregulation of MCL1, another pro-survival protein, induced by lurbinectedin. []

A-1331852

Compound Description: A-1331852 is a selective inhibitor of BCL-XL, a pro-survival protein belonging to the BCL-2 family. [] It induces apoptosis in cancer cells by specifically targeting BCL-XL. []

Relevance: Similar to venetoclax, A-1331852 exhibited synergistic antitumor activity when combined with lurbinectedin in solid tumor cell lines, excluding SCLC. [] The combined targeting of BCL-XL by A-1331852 and MCL1 downregulation by lurbinectedin is thought to be responsible for the observed synergy. []

Gemcitabine

Compound Description: Gemcitabine is an antimetabolite chemotherapy drug that disrupts DNA replication. [] It is commonly used in the treatment of pancreatic ductal adenocarcinoma (PDA). []

Relevance: Lurbinectedin demonstrated significant synergistic antitumor effects when combined with gemcitabine in both PDA cell line xenografts and patient-derived PDA models. [] This synergistic interaction is attributed to the combined DNA-damaging effects of both drugs, as well as lurbinectedin's ability to deplete tumor-associated macrophages, leading to cytidine deaminase downregulation and enhanced gemcitabine-mediated DNA damage. []

Cisplatin

Compound Description: Cisplatin is a platinum-based chemotherapy drug that induces DNA damage, leading to cell cycle arrest and apoptosis. [] It is widely used in the treatment of various cancers, including ovarian and lung cancer. []

Relevance: Cisplatin was used as a comparator drug in studies investigating lurbinectedin's mechanism of action and resistance mechanisms. [] Unlike cisplatin, which induces IRF-1 overexpression and nuclear localization, contributing to resistance in ovarian cancer cells, lurbinectedin does not induce IRF-1 overexpression and even reverses cisplatin-induced resistance. [] This suggests that lurbinectedin may be active in platinum-resistant tumors. []

5-Fluorouracil (5-FU)

Compound Description: 5-Fluorouracil (5-FU) is an antimetabolite chemotherapy drug that inhibits DNA and RNA synthesis, leading to cell death. [] It is commonly used in the treatment of various cancers, including pancreatic cancer. []

Relevance: A triple combination of lurbinectedin, irinotecan, and 5-FU demonstrated enhanced efficacy in pancreatic cancer cell lines. [] The presence of lurbinectedin appeared to enhance the synergistic interaction between irinotecan and 5-FU. [] Further studies are warranted to elucidate the molecular mechanisms underlying this triple-drug synergy. []

Doxorubicin

Compound Description: Doxorubicin is an anthracycline chemotherapy drug that intercalates with DNA, inhibiting DNA and RNA synthesis and inducing DNA damage. [, ] It is used in the treatment of various cancers, including SCLC. [, ]

Relevance: Doxorubicin was investigated in combination with lurbinectedin in clinical trials for SCLC. [] While the combination demonstrated some activity, it did not significantly improve survival compared to standard-of-care treatments. [, ] This highlights the need for further research to optimize combination strategies with lurbinectedin. [, ]

Synthesis Analysis

The synthesis of lurbinectedin involves complex organic chemistry techniques aimed at creating sufficient quantities for clinical use. The most notable method includes a total synthesis process initiated from the amino acid S-tyrosine. This method encompasses 26 individual steps, with a key reaction involving light-controlled activation of carbon-hydrogen bonds to facilitate the formation of critical structural components .

The synthetic route is designed to be efficient and scalable, addressing the challenge of sourcing the compound from natural marine sources, which yield only minuscule amounts. The process culminates in the formation of lurbinectedin through a series of coupling reactions that bind various intermediates together .

Molecular Structure Analysis

Lurbinectedin's molecular structure can be described as follows:

  • Chemical Formula: C₁₄H₁₅N₃O₃
  • Molecular Weight: 273.29 g/mol
  • Structural Features: The compound features a pentacyclic skeleton composed of fused tetrahydroisoquinoline rings, with a tetrahydro-beta-carboline moiety that distinguishes it from trabectedin. This structural arrangement is crucial for its interaction with DNA .

The presence of functional groups allows lurbinectedin to engage in specific interactions within the cellular environment, particularly with DNA.

Chemical Reactions Analysis

Lurbinectedin undergoes several chemical reactions that are pivotal to its mechanism of action. The primary reaction involves covalent binding to guanine residues in the minor groove of DNA. This binding leads to the formation of stable adducts that disrupt normal transcription processes within cells .

Additionally, lurbinectedin's interaction with DNA results in the stalling of RNA polymerase II during transcription elongation, which subsequently triggers DNA damage response pathways leading to apoptosis in tumor cells . These reactions are fundamental to its efficacy as an antitumor agent.

Mechanism of Action

The mechanism by which lurbinectedin exerts its antitumor effects is characterized by:

  1. DNA Binding: Lurbinectedin binds covalently to specific sites within the DNA minor groove, particularly at guanine residues.
  2. Transcription Inhibition: The binding causes stalling of RNA polymerase II, leading to impaired transcription and subsequent cellular stress.
  3. DNA Damage Response: The resultant DNA adducts are recognized by cellular repair mechanisms, which fail to resolve the damage effectively, resulting in cell cycle arrest and apoptosis .
  4. Impact on Tumor Cells: This process ultimately leads to selective cytotoxicity against cancer cells while sparing normal cells due to differential expression of repair mechanisms .
Physical and Chemical Properties Analysis

Lurbinectedin exhibits several notable physical and chemical properties:

These properties are essential for its formulation into therapeutic agents and influence its pharmacokinetics and bioavailability .

Applications

Lurbinectedin's primary application lies in oncology, specifically for treating metastatic small cell lung cancer. Its unique mechanism of action offers an alternative for patients who have not responded adequately to conventional therapies.

Ongoing research continues to explore its efficacy against other malignancies and potential combination therapies that could enhance its therapeutic effects or mitigate side effects associated with traditional chemotherapeutics . Additionally, studies are investigating its pharmacokinetics and optimal dosing regimens to maximize patient outcomes while minimizing adverse effects .

Properties

CAS Number

497871-47-3

Product Name

Lurbinectedin

IUPAC Name

[(1R,2R,3R,11S,12S,14R,26R)-5,12-dihydroxy-6,6'-dimethoxy-7,21,30-trimethyl-27-oxospiro[17,19,28-trioxa-24-thia-13,30-diazaheptacyclo[12.9.6.13,11.02,13.04,9.015,23.016,20]triaconta-4(9),5,7,15,20,22-hexaene-26,1'-2,3,4,9-tetrahydropyrido[3,4-b]indole]-22-yl] acetate

Molecular Formula

C41H44N4O10S

Molecular Weight

784.9 g/mol

InChI

InChI=1S/C41H44N4O10S/c1-17-11-20-12-25-39(48)45-26-14-52-40(49)41(38-22(9-10-42-41)23-13-21(50-5)7-8-24(23)43-38)15-56-37(31(45)30(44(25)4)27(20)32(47)33(17)51-6)29-28(26)36-35(53-16-54-36)18(2)34(29)55-19(3)46/h7-8,11,13,25-26,30-31,37,39,42-43,47-48H,9-10,12,14-16H2,1-6H3/t25-,26-,30+,31+,37+,39-,41+/m0/s1

InChI Key

YDDMIZRDDREKEP-HWTBNCOESA-N

SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Solubility

Soluble in DMSO

Synonyms

Lurbinectedin; PM01183; PM-01183; UNII-2CN60TN6ZS

Canonical SMILES

CC1=CC2=C(C3C4C5C6=C(C(=C7C(=C6C(N4C(C(C2)N3C)O)COC(=O)C8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Isomeric SMILES

CC1=CC2=C([C@@H]3[C@@H]4[C@H]5C6=C(C(=C7C(=C6[C@@H](N4[C@H]([C@H](C2)N3C)O)COC(=O)[C@@]8(CS5)C9=C(CCN8)C2=C(N9)C=CC(=C2)OC)OCO7)C)OC(=O)C)C(=C1OC)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.